![molecular formula C9H6N2O B14672065 1h-Furo[3,2-f]indazole CAS No. 42304-67-6](/img/structure/B14672065.png)
1h-Furo[3,2-f]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Furo[3,2-f]indazole is a heterocyclic compound that features a fused ring system combining a furan ring and an indazole ring. This unique structure endows the compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Furo[3,2-f]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, which facilitates the formation of the fused ring system . Another approach involves the use of reductive cyclization reactions, where the reduction of nitro or azido precursors leads to the formation of the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Furo[3,2-f]indazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
1H-Furo[3,2-f]indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Furo[3,2-f]indazole and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes such as kinases, which play a crucial role in cell signaling pathways . The binding of these compounds to the active site of the enzyme can inhibit its activity, leading to therapeutic effects .
Comparison with Similar Compounds
1H-Indazole: A structurally related compound with a fused benzene and pyrazole ring system.
1H-Benzimidazole: Another similar compound with a fused benzene and imidazole ring system.
1H-Pyrazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness: 1H-Furo[3,2-f]indazole is unique due to its fused furan and indazole ring system, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and the potential for a wide range of applications in various fields .
Properties
CAS No. |
42304-67-6 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1H-furo[3,2-f]indazole |
InChI |
InChI=1S/C9H6N2O/c1-2-12-9-4-8-7(3-6(1)9)5-10-11-8/h1-5H,(H,10,11) |
InChI Key |
MYKUJANYQYZIQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC3=C(C=C21)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


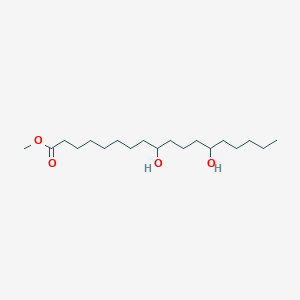




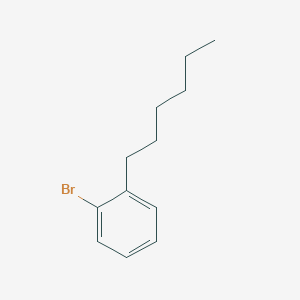

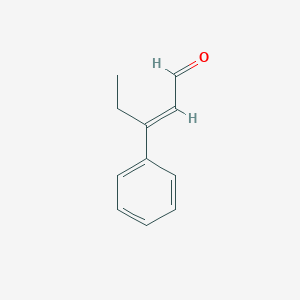
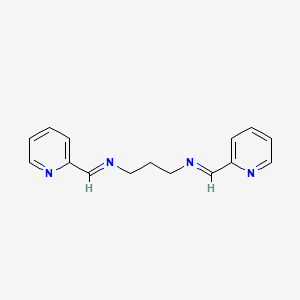
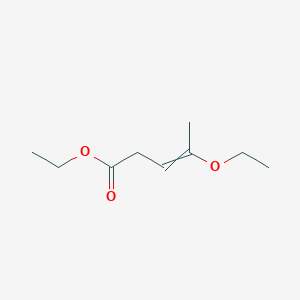
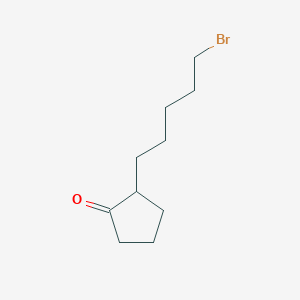

![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
